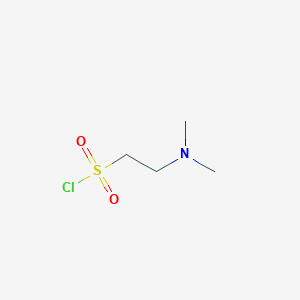
2-(Dimethylamino)ethanesulfonyl chloride
Cat. No. B8800617
M. Wt: 171.65 g/mol
InChI Key: GZIHJZQDTQEGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106063B2
Procedure details


Ammonia was cautiously added to a cooled solution of the subtitle product of step ii) in THF (50 ml) and stirring maintained until all of the ammonia had evaporated before filtering off the product as a white solid. Yield: 0.88 g.




Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][S:6](Cl)(=[O:8])=[O:7]>C1COCC1>[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][S:6]([NH2:1])(=[O:8])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCS(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before filtering off the product as a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCS(=O)(=O)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
